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Executive Summary
Iberdomide (formerly CC-220) is a potent, orally bioavailable, novel Cereblon E3 Ligase

Modulatory Drug (CELMoD) that represents a significant advancement in the field of targeted

protein degradation.[1] Building upon the legacy of immunomodulatory drugs (IMiDs) like

lenalidomide and pomalidomide, iberdomide was rationally designed for enhanced binding

affinity to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This heightened affinity leads to more

efficient and profound degradation of key lymphoid transcription factors, Ikaros (IKZF1) and

Aiolos (IKZF3), which are critical for the survival of malignant cells in hematological cancers

such as multiple myeloma.[3][4] This technical guide provides an in-depth overview of the

discovery, mechanism of action, key experimental data, and clinical development of

iberdomide.

Introduction: The Evolution from IMiDs to CELMoDs
The therapeutic success of thalidomide and its analogs, lenalidomide and pomalidomide,

established the principle of modulating the CRBN E3 ligase complex to induce the degradation

of specific protein targets. However, the development of resistance to these agents

necessitated the creation of next-generation compounds with improved potency and efficacy,

even in resistant settings. CELMoDs are a class of compounds purposefully designed to bind

to CRBN with higher affinity and specificity than their predecessors. Iberdomide is a first-in-
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class, single-enantiomer CELMoD that emerged from these efforts, showing potent antitumor

and immunostimulatory activities.

Mechanism of Action: Enhanced Ubiquitin-Mediated
Degradation
Iberdomide's mechanism of action is centered on the ubiquitin-proteasome system. It acts as

a "molecular glue," binding to the CRBN substrate receptor of the Cullin-4 RING E3 ubiquitin

ligase (CRL4-CRBN) complex. This binding event alters the substrate specificity of the

complex, inducing the recruitment of neosubstrates Ikaros and Aiolos.

Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex. This

polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S

proteasome. The degradation of these transcription factors disrupts the c-Myc/IRF4 axis, which

is crucial for myeloma cell proliferation and survival, and exerts potent immunostimulatory

effects by modulating T-cell and NK-cell activity.

The key differentiator for iberdomide is its high binding affinity for CRBN, which is over 20-fold

higher than that of lenalidomide and pomalidomide. This leads to a more stable and efficient

CRBN-drug-substrate complex, resulting in faster and more profound degradation of Ikaros and

Aiolos.
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Iberdomide's mechanism of action on the CRL4-CRBN E3 ligase complex.
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Quantitative Data Summary
Iberdomide's superior potency compared to earlier IMiDs is evident across various assays.

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Potency and Binding Affinity

Parameter
Iberdomide
(CC-220)

Pomalidomide Lenalidomide Reference(s)

CRBN Binding

(IC₅₀)
~60 nM >1 µM >1 µM

Aiolos

Degradation

(EC₅₀)

~0.5 nM - -

Ikaros

Degradation

(EC₅₀)

~1.0 nM - -

Anti-dsDNA

Inhibition (IC₅₀)
~10 nM - -

Table 2: Pharmacokinetic Properties in Healthy Subjects (Single Dose)

Parameter Value Reference(s)

Terminal Half-Life (t½) 9-13 hours

Time to Cmax (Tmax) 2-4 hours

Dose Proportionality
Linear exposure from 0.1 to 6

mg

Table 3: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
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Study /
Combination

Patient Population
Overall Response
Rate (ORR)

Reference(s)

CC-220-MM-001

(Phase Ib/IIa)

Heavily pretreated

RRMM
32.2%

Iberdomide +

Dexamethasone
IMiD-refractory RRMM 35.3%

I2D Study (Phase II) Elderly, first relapse 65%

Iberdomide +

Ixazomib + Dex

EXCALIBER-RRMM

(Phase III)

RRMM after 1-2 prior

lines

Statistically significant

improvement in MRD

negativity

Iberdomide +

Daratumumab + Dex

Key Experimental Protocols
The characterization of CELMoDs like iberdomide relies on a suite of biochemical and cellular

assays.

Cereblon Binding Assay
A competitive Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is commonly

used to determine the binding affinity of a compound to CRBN.

Principle: This assay measures the displacement of a fluorescently labeled tracer from a

tagged CRBN protein by the unlabeled test compound (iberdomide).

Methodology:

A biotinylated CRBN-DDB1 complex is bound to a streptavidin-terbium donor fluorophore.

A fluorescently labeled thalidomide analog (tracer) is added, which binds to CRBN,

bringing a fluorescent acceptor into proximity with the donor, generating a FRET signal.
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Increasing concentrations of iberdomide are added, which compete with the tracer for

binding to CRBN.

The displacement of the tracer leads to a decrease in the FRET signal.

The IC₅₀ value is calculated from the dose-response curve, representing the concentration

of iberdomide required to displace 50% of the tracer.

Cellular Substrate Degradation Assay
This assay quantifies the reduction of Ikaros and Aiolos protein levels within cells following

treatment with iberdomide.

Principle: Western blot or flow cytometry is used to measure target protein levels in cell

lysates or intact cells.

Methodology (Flow Cytometry):

Peripheral blood mononuclear cells (PBMCs) or multiple myeloma cell lines are cultured.

Cells are treated with a dose range of iberdomide or a vehicle control (e.g., DMSO) for a

specified time (e.g., 18 hours).

Cells are harvested, fixed, and permeabilized to allow antibody access to intracellular

proteins.

Cells are stained with fluorescently labeled antibodies specific for Ikaros and Aiolos, as

well as cell surface markers (e.g., CD19 for B cells, CD3 for T cells).

The mean fluorescence intensity (MFI) of the Ikaros and Aiolos signals is measured by

flow cytometry.

The EC₅₀ value is determined as the concentration of iberdomide that causes a 50%

reduction in the target protein's MFI.
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Generalized workflows for key CELMoD characterization assays.

Drug Discovery and Clinical Development Pathway
The development of iberdomide followed a structured path from initial concept to late-stage

clinical trials.

Target Identification & Validation: Building on the known mechanism of IMiDs, CRBN was the

validated target. The goal was to create a compound with superior CRBN binding and

subsequent degradation of Ikaros and Aiolos.

Lead Optimization: Chemical structures were modified to enhance interactions with the

CRBN binding pocket, leading to the identification of iberdomide (CC-220) as a potent,

single-enantiomer candidate.

Preclinical Studies: In vitro and in vivo models demonstrated iberdomide's potent anti-

myeloma activity, especially in IMiD-resistant cell lines, and its immunostimulatory effects.

Phase I/II Clinical Trials: First-in-human studies (e.g., CC-220-MM-001) established the

safety, tolerability, pharmacokinetics, and pharmacodynamics of iberdomide, and showed

promising antitumor activity in heavily pretreated patients with multiple myeloma and

systemic lupus erythematosus.
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Phase III Clinical Trials: Large, randomized trials like EXCALIBER-RRMM were initiated to

compare iberdomide-based combinations against standard-of-care regimens, with primary

endpoints including progression-free survival and minimal residual disease (MRD) negativity.
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Logical flow of Iberdomide's development process.
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Conclusion
Iberdomide is a paradigm of rational drug design in the field of targeted protein degradation.

By significantly enhancing binding affinity to Cereblon, it achieves more potent and complete

degradation of the oncogenic transcription factors Ikaros and Aiolos. Preclinical data and

maturing clinical trial results have demonstrated its potential to overcome resistance to

previous generations of immunomodulatory agents, positioning iberdomide as a cornerstone

of future combination therapies for multiple myeloma and a promising agent for autoimmune

diseases like systemic lupus erythematosus. Its development provides a clear blueprint for the

continued evolution of CELMoDs as a powerful therapeutic modality.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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